N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide
Description
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide is a structurally complex compound featuring a xanthene core fused with a carboxamide group and a tetrazole-substituted fluorophenyl moiety. The 3-fluorophenyl substituent introduces electronegativity, which could influence electronic properties and solubility.
Properties
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5O2/c23-14-6-5-7-15(12-14)28-20(25-26-27-28)13-24-22(29)21-16-8-1-3-10-18(16)30-19-11-4-2-9-17(19)21/h1-12,21H,13H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBFGVMTEFENHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=NN=NN4C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide, identified by CAS Number 921102-38-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will delve into its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H16FN5O2 |
| Molecular Weight | 401.4 g/mol |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may function as a modulator of various signaling pathways involved in cell proliferation and apoptosis. The tetrazole moiety is known for its ability to form hydrogen bonds, potentially enhancing binding affinity to target proteins.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance, research has indicated that it exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in these cells suggests a promising avenue for cancer therapy.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. This dual action enhances its potential as a therapeutic agent in treating infections caused by resistant strains.
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on human breast cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with an IC50 value significantly lower than that of standard chemotherapeutics .
- Antimicrobial Efficacy : In a clinical evaluation, the compound was tested against multi-drug resistant strains of bacteria. The findings indicated effective inhibition at low concentrations, suggesting its potential as a new antimicrobial agent .
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Various derivatives have been synthesized and tested for their efficacy and safety profiles, with modifications aimed at improving solubility and bioavailability.
Comparison with Similar Compounds
Angiotensin II Receptor Antagonists (e.g., Losartan, Valsartan)
Losartan and valsartan () share the critical tetrazole group but differ in their core structures. While the target compound uses a xanthene-carboxamide backbone, losartan and valsartan employ imidazole or biphenyl scaffolds. The tetrazole in these drugs is directly linked to biphenyl systems, enhancing angiotensin II receptor binding . In contrast, the target compound’s tetrazole is connected via a methyl group to a fluorophenyl ring, which may alter steric and electronic interactions.
Key Differences :
- Core Structure : Xanthene vs. imidazole/biphenyl.
- Substituent Position : Tetrazole linked via methyl in the target vs. direct biphenyl attachment in losartan.
- Bioactivity : Losartan and valsartan are clinically validated antihypertensives, whereas the target compound’s pharmacological profile remains uncharacterized in the evidence.
Xanthene-Carboxamide Derivatives
N-(1,3-Benzodioxol-5-yl)-9H-xanthene-9-carboxamide ()
This analog shares the xanthene-carboxamide core but replaces the fluorophenyl-tetrazole group with a benzodioxole moiety. The benzodioxole’s electron-rich nature may enhance solubility compared to the fluorine-substituted tetrazole in the target compound. Both compounds lack reported biological data, but their structural divergence suggests varied applications—e.g., benzodioxole derivatives are often explored in CNS drug development .
Table 2: Structural and Functional Comparison
Carboxamide-Containing Pesticides ()
Compounds like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram share carboxamide linkages but lack tetrazole or xanthene systems. Flutolanil’s trifluoromethyl group enhances pesticidal activity via hydrophobic interactions, while the target compound’s fluorine and tetrazole may prioritize receptor binding over pesticidal effects .
Research Implications and Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
